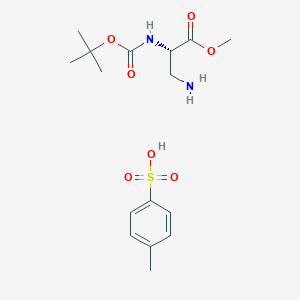(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate
CAS No.:
Cat. No.: VC13758715
Molecular Formula: C16H26N2O7S
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H26N2O7S |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C9H18N2O4.C7H8O3S/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,10H2,1-4H3,(H,11,13);2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 |
| Standard InChI Key | QDBBALAKEQEUQA-RGMNGODLSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CN)C(=O)OC |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CN)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate tosylate has the molecular formula C₁₆H₂₆N₂O₇S and a molecular weight of 390.45 g/mol . The structure comprises three functional components:
-
Boc-protected α-amino group: The tert-butoxycarbonyl group shields the primary amine from undesired reactions during peptide elongation .
-
Methyl ester: The esterification of the carboxylic acid enhances solubility in organic solvents and prevents premature cyclization .
-
Tosylate counterion: The p-toluenesulfonate anion improves crystallinity and stabilizes the protonated amine, facilitating purification and storage .
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Pathway
The synthesis of this compound typically proceeds in three stages:
-
Amino Protection: L-alanine’s α-amino group is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous medium .
-
Esterification: The carboxylic acid is converted to a methyl ester via methanol under acidic or Mitsunobu conditions .
-
Salt Formation: The free base is treated with p-toluenesulfonic acid to yield the tosylate salt, which is isolated via crystallization .
Critical Reaction Considerations
-
Stereochemical Integrity: The use of L-alanine ensures the (S)-configuration is retained, which is vital for biological activity in downstream peptides .
-
Counterion Selection: Tosylate offers advantages over hydrochloride salts in non-polar reaction environments due to its lower hygroscopicity .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound serves as a protected diaminopropionic acid (Dap) building block, enabling the controlled incorporation of amino groups at specific positions in peptide chains. Key applications include:
-
Branching Points: Introducing side-chain amines for constructing dendrimers or branched peptides .
-
Post-Translational Modifications: Facilitating the addition of phosphorylated or glycosylated groups via exposed amines .
Pharmaceutical Intermediates
The tosylate salt’s stability makes it preferable for synthesizing:
-
Antimicrobial Peptides: Enhancing solubility during solid-phase synthesis .
-
Targeted Drug Conjugates: Serving as a linker for attaching cytotoxic agents to antibodies .
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water, a trait leveraged in SPPS .
-
Stability: The Boc group is stable under basic conditions but cleavable with trifluoroacetic acid (TFA), enabling orthogonal deprotection .
Table 2: Comparative Analysis of Tosylate vs. Hydrochloride Salts
| Property | Tosylate Salt | Hydrochloride Salt |
|---|---|---|
| Molecular Weight | 390.45 g/mol | 254.71 g/mol |
| Hygroscopicity | Low | High |
| Crystallinity | High | Moderate |
| Preferred Solvent | DMF/DMSO | Methanol/Water |
Research Advancements
Novel Methodologies
Recent studies highlight its utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume